
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione
Vue d'ensemble
Description
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione, also known as MPCD, is a chemical compound that has gained attention in scientific research due to its unique properties. MPCD has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology. In
Mécanisme D'action
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione acts as a competitive inhibitor of enzymes such as serine proteases and metalloproteases. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the degradation of extracellular matrix proteins, which may have implications for the treatment of diseases such as cancer and arthritis. This compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione in lab experiments is its specificity for certain enzymes. This allows researchers to study the function of specific enzymes in a more targeted manner. However, one limitation of using this compound is that it may not be suitable for all enzymes, and its effectiveness may vary depending on the enzyme being studied.
Orientations Futures
There are many possible future directions for research on 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione. One area of interest is the development of new inhibitors based on the structure of this compound. Another area of interest is the study of the physiological effects of this compound in vivo, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other inhibitors or drugs may be explored as a way to enhance its effectiveness.
Applications De Recherche Scientifique
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione has shown potential in scientific research as a tool to study the function of proteins and enzymes. It has been used as a substrate for enzymes such as serine proteases, which are involved in many biological processes. This compound has also been used to study the function of metalloproteases, which are involved in the degradation of extracellular matrix proteins.
Propriétés
IUPAC Name |
3-morpholin-4-yl-4-pyrrolidin-1-ylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-9(13-3-1-2-4-13)10(12(11)16)14-5-7-17-8-6-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDCFFAROPASLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371778 | |
| Record name | 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282093-48-5 | |
| Record name | 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



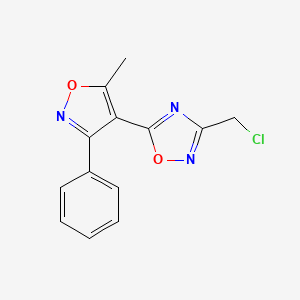
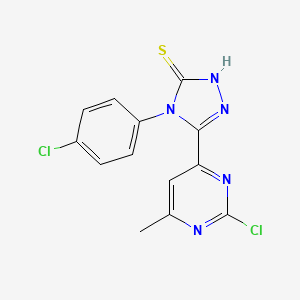
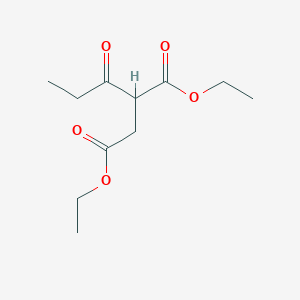
![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)
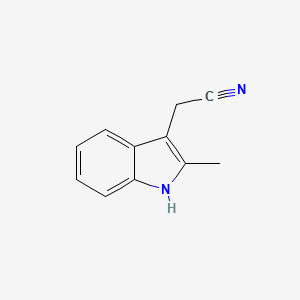
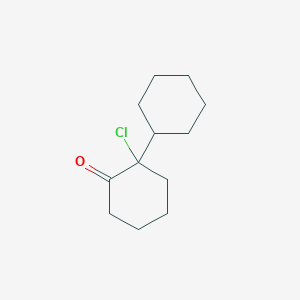
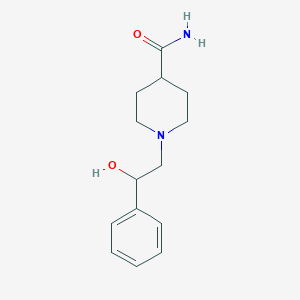
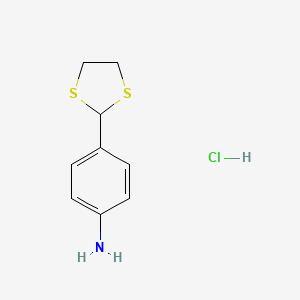
![2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone](/img/structure/B1621331.png)
![2-iodo-N-[(E)-2-(5-methyl-2-furyl)-1-(phenylcarbamoyl)ethenyl]benzamide](/img/structure/B1621333.png)
![3-Methylimidazo[1,5-a]pyridine](/img/structure/B1621335.png)
![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)